Thiodicarb

Overview

Description

Thiodicarb is a synthetic compound primarily used as an insecticide and molluscicide. It belongs to the carbamate class of chemicals and is known for its effectiveness in controlling a wide range of pests, including Lepidoptera, Coleoptera, and various slugs. This compound is particularly valued in agricultural settings for its ability to protect crops such as cotton, maize, and various vegetables from pest damage .

Mechanism of Action

Target of Action

Thiodicarb, a carbamate pesticide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation disrupts nerve function, leading to the paralysis and eventual death of the pest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. This overstimulation can cause a variety of symptoms, including muscle weakness, convulsions, and respiratory failure .

Pharmacokinetics

It is known that this compound is rapidly absorbed and excreted, with 18–50% of the administered dose being excreted within 12 hours, mainly as exhaled volatile compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, this compound causes an overstimulation of the nerves, leading to a variety of symptoms, including muscle weakness, convulsions, and respiratory failure . At the cellular level, this compound can cause multi-organ dose-related damage, including disorganized glomeruli and tubular cell degeneration in the kidneys, and degenerative changes within the testis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil texture, organic carbon content, biodiversity, and cultural practices can affect the absorption, decomposition, and action of this compound on soil microflora . Additionally, the presence of other chemicals in the environment can influence the toxicity and effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

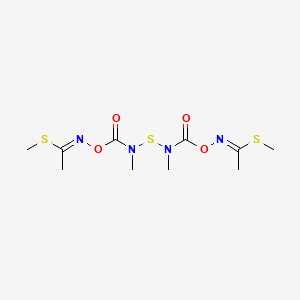

Thiodicarb consists essentially of two methomyl groups linked by amino nitrogen through sulfur molecules . It interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial for its function as an insecticide.

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its inhibition of acetylcholinesterase. This inhibition disrupts normal cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts by inhibiting the activity of the enzyme acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows rapid degradation to methomyl in the rat stomach . Over time, this leads to changes in its effects, including potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it can have toxic or adverse effects due to its inhibition of acetylcholinesterase .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine. It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues . Its transport and distribution are influenced by its interactions with acetylcholinesterase and its rapid degradation to methomyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodicarb is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with methyl isocyanate to produce this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced chemical engineering techniques to manage the exothermic nature of the reactions and to purify the final product through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Thiodicarb undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary degradation product of this compound is methomyl, which is also an insecticide. Other minor products may include various carbamate derivatives depending on the reaction conditions .

Scientific Research Applications

Thiodicarb has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methomyl: A degradation product of thiodicarb, also used as an insecticide.

Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.

Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.

Uniqueness of this compound: this compound is unique in its relatively low persistence in the environment compared to other carbamate insecticides. It degrades more rapidly, reducing the risk of long-term environmental contamination . Additionally, its specific mode of action and effectiveness against a wide range of pests make it a valuable tool in integrated pest management programs .

Biological Activity

Thiodicarb is a carbamate insecticide widely used in agriculture for its efficacy against various pests. Its biological activity primarily stems from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects and other organisms. This article delves into the biological activity of this compound, including its mechanism of action, toxicological effects, and relevant case studies.

This compound functions by reversible inhibition of AChE, similar to other carbamate pesticides. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing continuous stimulation of the nervous system, which ultimately results in paralysis and death in target pests . The transient nature of this inhibition makes it challenging to measure accurately, as the enzyme can recover upon dilution or substrate addition during assays .

Absorption and Metabolism

This compound is rapidly absorbed when administered orally. Studies in rats have shown that the maximum concentration () in plasma occurs at different times depending on the dosage. For instance, at a dose of 2.4 mg/kg body weight (bw), was observed at 1 hour, while at 18 mg/kg bw, it was extended to 24 hours for males and 2 hours for females . The compound is primarily metabolized in the liver, with significant residues found in tissues such as the kidney and spleen .

Toxicological Profile

Acute toxicity studies indicate that this compound is moderately to highly toxic to aquatic organisms, particularly freshwater fish . Chronic exposure assessments suggest that it poses risks to human health, especially among farm workers who handle it without adequate protective measures. A study highlighted that 24.1% of farm workers exhibited signs of organophosphate poisoning due to inadequate safety practices when using this compound .

Subacute Toxicity Study

A pivotal study assessed the subacute effects of this compound on male rats over 30 days at varying doses (10, 20, and 40 mg/kg bw). The findings revealed:

- Hematological Parameters : No significant changes were observed across all groups.

- Biochemical Changes : A notable decrease in total cholesterol was recorded at the highest dose. Additionally, aspartate aminotransferase (AST) levels increased significantly over time in lower dose groups.

- Histopathological Findings : Significant organ damage was noted, including hepatic tissue vacuolation, renal degeneration, and splenic ruptures .

Developmental Toxicity Study

In a developmental toxicity study involving pregnant rats, this compound was administered at doses ranging from 0 to 160 mg/kg bw. Mortality was observed at doses exceeding 40 mg/kg bw; however, no adverse effects on fetal development were reported .

Summary of Key Findings

Properties

CAS No. |

59669-26-0 |

|---|---|

Molecular Formula |

C10H18N4O4S3 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

methyl (1Z)-N-[methyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate |

InChI |

InChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3/b11-7-,12-8- |

InChI Key |

XDOTVMNBCQVZKG-OXAWKVHCSA-N |

SMILES |

CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |

Isomeric SMILES |

C/C(=N/OC(=O)N(SN(C(=O)O/N=C(\SC)/C)C)C)/SC |

Canonical SMILES |

CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |

Appearance |

Solid powder |

Color/Form |

Colorless crystals White to light tan crystalline powder (solid) Colorless to light tan crystals |

density |

1.44 g/cu cm at 20 °C |

melting_point |

172.6 °C |

Key on ui other cas no. |

59669-26-0 |

physical_description |

Thiodicarb appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide. Colorless or white to light tan solid; Odorless or a mild sulfur odor; [HSDB] Powder; [MSDSonline] |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. Stable under normal storage conditions, but degrades at temperatures above 60 °C. |

solubility |

In water, 19.1 mg/L at 25 °C In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C) Solubility at 25 °C (weight %): acetone 0.8; dichloromethane 15.0; methanol 0.5; xylene 0.3 |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thiodicarb; A93-29311; Nivral; Semevin; Lepricon |

vapor_pressure |

0.00007 [mmHg] 4.3X10-5 mm Hg at 20 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Thiodicarb?

A1: this compound is a carbamate insecticide that exerts its effect primarily by inhibiting acetylcholinesterase (AChE) activity. [, , ] This inhibition leads to the accumulation of acetylcholine (ACh) in the nervous system, causing overstimulation of cholinergic receptors and ultimately resulting in paralysis and death of target insects. []

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For accurate information, consult the this compound chemical datasheet or a reliable chemical database.

Q3: How does the presence of weeds affect the efficacy of this compound in soybean fields?

A4: Research indicates that the presence of weeds like Sesbania exaltata and Senna obtusifolia can reduce the deposition of this compound in the upper canopy of soybean plants by 26% to 43%. [] This reduced deposition may impact the insecticide's effectiveness against soybean loopers, although the research suggests that management strategies might not need to be altered for moderate weed infestations. []

Q4: How effective is this compound against various insect pests?

A4: Research indicates that this compound is effective against a wide range of insect pests, including:

- Tobacco budworm (Heliothis virescens): Shows varying levels of control depending on the dose, formulation and environmental conditions. [, , , ]

- Fall armyworm (Spodoptera frugiperda): Demonstrates good control, particularly in sweet corn. []

- Cotton bollworm (Helicoverpa zea): Offers effective control in non-Bt cotton, and potential for reduced rates in dryland Bt cotton. []

- Castor semilooper (Achaea janata): Proves to be a highly effective insecticide. []

- Blister beetle (Mylabris pustulata): Exhibits strong efficacy against this pigeonpea pest. []

- Diamondback moth (Plutella xylostella): Shows susceptibility to this compound in laboratory tests. []

- Spodoptera litura: Deemed effective for managing even relatively resistant populations. []

Q5: Are there any known cases of insect resistance to this compound?

A7: Yes, resistance to this compound has been reported in some insect populations. For instance, a study documented this compound resistance in Helicoverpa armigera in Australia, linked to insensitive acetylcholinesterase. [] Another study found a Spodoptera litura population with resistance, although it was still manageable with this compound. [] Additionally, a Florida population of Plutella xylostella displayed resistance to both this compound and methomyl. []

Q6: What are the potential toxic effects of this compound on non-target organisms?

A6: Research suggests that this compound can have toxic effects on non-target organisms, including:

- Parasitoids: Studies show that this compound can negatively impact the survival and development of beneficial parasitoid wasps, such as Cotesia marginiventris, Microplitis croceipes, and Chelonus oculator. [, , , ]

- Rats: Subacute exposure to this compound caused multi-organ damage in male Wistar rats, including histological changes in the liver, kidneys, spleen, thymus, and testes. [] It also inhibited plasma and brain acetylcholinesterase activity in a dose-dependent manner. []

Q7: What analytical techniques are used to determine this compound residues?

A7: Several analytical techniques are employed for the detection and quantification of this compound and its metabolites in various matrices:

- Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD): Used to analyze this compound residues in sweet persimmon. []

- High Performance Liquid Chromatography (HPLC): Utilized for determining this compound residues in sandy clay loam soil [] and environmental water samples. []

- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): Employed for the analysis of this compound and its metabolite methomyl in livestock products. []

- Liquid Chromatography with Photodiode Array and Mass Spectrometry detection (LC-PDA-MS): Used for separation and identification of impurities in this compound technical. []

Q8: How does this compound degrade in the environment?

A11: this compound degrades relatively rapidly in certain soil types, with a half-life of approximately 9-12 days in clay loam soil under field capacity moisture. [] Its degradation products include methomyl, which can also have insecticidal activity. [, ] While laboratory studies suggest potential for leaching in sandy clay loam, field studies indicate non-leachable behavior in this soil. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.